N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c27-20(14-31-17-6-2-1-3-7-17)25-21-18-8-4-5-9-19(18)32-22(21)23(28)24-15-10-12-16(13-11-15)26(29)30/h1-13H,14H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSOGCVGMHORAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a nitrophenyl amine and phenoxyacetic acid under specific reaction conditions. The process may involve:
Condensation Reaction: The initial step involves the condensation of benzofuran-2-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amidation: The intermediate product is then reacted with phenoxyacetic acid to form the final compound. This step may require the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like DMF (dimethylformamide)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Reduction: Amino derivative of the compound
Substitution: Various substituted benzofuran derivatives
Hydrolysis: Benzofuran-2-carboxylic acid and corresponding amines
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.
Materials Science: Its unique structural properties may be exploited in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrophenyl and benzofuran moieties could play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Substituent Effects: Nitrophenyl vs. Chlorophenyl Groups
A key structural analog is N-{3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (CAS: 1603881-16-8), which features a 4-chlorophenyl group instead of the nitro-substituted phenyl. The chlorophenyl group is moderately electron-withdrawing, which may reduce electrophilicity compared to the nitro derivative. This difference could alter receptor-binding affinity or metabolic stability. For instance, nitro groups are prone to enzymatic reduction, which may affect the compound’s toxicity or activity duration .
| Feature | Target Compound (Nitrophenyl) | Chlorophenyl Analog (CAS: 1603881-16-8) |
|---|---|---|
| Substituent Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Molecular Weight | Not provided | 530.066 g/mol |
| Bioactivity Implications | Potential redox activity | Enhanced lipophilicity |
Benzofuran Core Modifications
The benzofuran scaffold is shared with N-phenyl-2-furohydroxamic acid (Compound 11 in ), which replaces the carboxamide with a hydroxamic acid group. Hydroxamic acids are known for metal chelation (e.g., inhibiting metalloenzymes like histone deacetylases), whereas carboxamides typically engage in hydrogen bonding or hydrophobic interactions. This distinction suggests divergent therapeutic applications: the target compound may favor protease inhibition, while hydroxamic acid derivatives are more likely to target metalloenzymes .
Phenoxyacetamido vs. Cycloalkyl Substituents
Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10 in ) feature cycloalkyl chains instead of aromatic phenoxy groups. In contrast, the phenoxyacetamido group in the target compound balances lipophilicity with polar amide and ether linkages, which may optimize bioavailability .
Research Findings and Functional Implications
- The nitro group in the target compound may confer pro-oxidant effects under certain conditions, diverging from the antioxidant behavior of chlorophenyl or cycloalkyl analogs .
Biological Activity
N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a synthetic organic compound categorized as a benzofuran derivative. This compound features a complex structure that includes a benzofuran core, a nitrophenyl group, and a phenoxyacetamido moiety. Its unique chemical properties suggest potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure
The compound can be represented by the following structural formula:
The presence of the nitro group significantly influences the electronic properties of the molecule, making it a candidate for various applications in drug development.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions, including:
- Formation of Benzofuran Core : Synthesized through cyclization reactions involving phenolic derivatives.
- Introduction of Nitro Group : Achieved via nitration reactions using nitric and sulfuric acids.
- Acetamido Group Addition : Acylation reactions using acetic anhydride or acetyl chloride introduce the acetamido group.
- Phenoxy Group Attachment : Etherification reactions with phenolic compounds facilitate the attachment of the phenoxy group.
Biological Activity
This compound has been studied for its diverse biological activities, including:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity by modulating inflammatory pathways and cytokine production.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions may lead to inhibition or activation of key biochemical pathways, resulting in various biological responses.
Case Studies and Research Findings
- Anticancer Activity Study :
- Anti-inflammatory Research :
-
Antimicrobial Testing :
- The compound exhibited activity against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) recorded at 15 µg/mL for S. aureus and 20 µg/mL for E. coli .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Compound A | Structure A | Antitumor activity |
| Compound B | Structure B | Antimicrobial properties |
| Compound C | Structure C | Anti-inflammatory effects |
This comparative analysis highlights the unique features of this compound that may enhance its solubility and bioactivity compared to similar compounds.
Q & A
Q. What are the recommended synthetic methodologies for N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzofuran core formation followed by sequential coupling. Key steps include:
- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Reaction optimization : Solvents (DMF, acetonitrile) and reflux conditions (60–80°C) improve yield. Microwave-assisted synthesis may accelerate reaction kinetics .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization ensures purity (>95% by HPLC) .
Table 1 : Common Synthesis Protocols
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidation | TBTU, DCM, 0–5°C | 65–78 | 97 | |
| Cyclization | K₂CO₃, DMF, 80°C | 72 | 93 |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Comprehensive characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., δ 3.30 ppm for COCH₂, δ 10.00 ppm for NH in amides) .
- IR : Identify functional groups (C=O stretch ~1700 cm⁻¹, NH ~3400 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 442.515 for C₂₇H₂₆N₂O₄) .
- Elemental analysis : Confirms C, H, N composition within ±0.5% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer : Discrepancies often arise from substituent effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) studies : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on the phenyl ring. For example, 4-nitrophenyl analogs show enhanced kinase inhibition (IC₅₀ = 1.2 µM) vs. 4-methoxyphenyl (IC₅₀ = 8.7 µM) .
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
Table 2 : Substituent Impact on IC₅₀ Values
| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | Tyrosine kinase | 1.2 | |
| 4-Methoxyphenyl | Tyrosine kinase | 8.7 |
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Methodological Answer : Combine in vitro and in silico approaches:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ/kᵈ) to targets like COX-2 or EGFR .
- Molecular docking (AutoDock/Vina) : Predict binding poses using PDB structures (e.g., 1M17 for EGFR) .
- Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers BAX/BCL-2) .
Q. How is X-ray crystallography applied to determine the compound’s 3D structure?
- Methodological Answer : Use the SHELX suite for refinement:
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- SHELXL refinement : Apply restraints for flexible groups (e.g., phenoxyacetamido side chains) and validate via R-factor (<0.05) .
- CIF deposition : Submit to Cambridge Structural Database (CSD) for reproducibility .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer : Stability assays guide formulation:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Nitrophenyl groups enhance acid resistance vs. ester analogs .
- Light sensitivity : Store in amber vials; nitro groups may increase UV degradation risk .
Methodological Challenges and Solutions
Q. How to address spectral discrepancies in NMR data during characterization?
- Methodological Answer : Common issues and fixes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
